molecular formula C6H8O2 B078909 Ethyl 2,3-butadienoate CAS No. 14369-81-4

Ethyl 2,3-butadienoate

Cat. No. B078909
CAS RN: 14369-81-4
M. Wt: 112.13 g/mol
InChI Key: GLSUOACRAMLJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2,3-butadienoate involves several chemical methods, including the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu et al., 2003). Additionally, ethyl 2-butenoate can be prepared from 2-butenoate acid, ethanol, sulfuric acid, benzene, and tetramethyl ammonium chloride under specific conditions, achieving a yield of up to 84% (Chen, 2007).

Molecular Structure Analysis

The molecular structure of this compound features a conjugated diene system, which is fundamental for its reactivity in various chemical reactions. The structure enables the compound to act as both a diene and a dienophile in Diels-Alder reactions, demonstrating its versatility (Lee et al., 1992).

Chemical Reactions and Properties

This compound undergoes [4 + 2] and [3 + 2] cycloadditions catalyzed by DABCO and Bu3P, respectively, illustrating its reactivity towards forming dihydropyran-fused and cyclopenten-fused chromen-2-ones with high regio- and stereo-selectivities (Wang et al., 2012). Such reactions highlight the compound's chemical properties, including its ability to engage in tandem reorganization of [2+2] cycloadducts when reacted with specific reagents (Kapur et al., 2015).

Scientific Research Applications

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

  • Tandem Reactions with Nitroalkenes : Guan, Wei, and Shi (2010) developed a tandem reaction of ethyl 2,3-butadienoate with nitroalkenes, catalyzed by P(p-FC6H4)3, which involves a [3 + 2] cycloaddition followed by an umpolung addition (Guan, Wei, & Shi, 2010).

  • Base-Promoted Reactions with Aldehydes : Tsuboi, Takatsuka, and Utaka (1988) explored the reaction of this compound with aldehydes in the presence of DABCO and butyllithium, leading to the formation of hydroxyalkyl derivatives (Tsuboi, Takatsuka, & Utaka, 1988).

  • Lewis Base-Catalyzed Reactions with N-Boc-Imines : In 2009, Guan, Wei, and Shi investigated Lewis base-catalyzed reactions between N-Boc-imines and this compound, yielding aza-Morita-Bylis-Hillman products and novel rearrangement products (Guan, Wei, & Shi, 2009).

  • Living Coordination Polymerization : Takagi, Tomita, and Endo (2003) described the coordination polymerization of this compound using allylnickel catalysts, resulting in polymers with controlled molecular weight and narrow distribution (Takagi, Tomita, & Endo, 2003).

  • Phosphine-Catalyzed Umpolung Addition : In a study by Guan, Wei, and Shi (2011), various nucleophiles were added to ethyl 2-methyl-2,3-butadienoate using a phosphine catalyst, highlighting a method for umpolung addition (Guan, Wei, & Shi, 2011).

  • Thermal Reactions with Allenic Esters : Kapur et al. (2015) reported on the thermal reactions of this compound with 3-(N-aryliminomethyl)chromones, leading to novel compounds via tandem reorganization of [2+2] cycloadducts (Kapur et al., 2015).

  • Synthesis of Functionalized Chromans : Sun, Guan, and Shi (2010) demonstrated the synthesis of functionalized chromans via cyclization reactions of salicylaldimines and salicylaldehydes with this compound (Sun, Guan, & Shi, 2010).

Safety and Hazards

Ethyl 2,3-butadienoate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSUOACRAMLJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398955
Record name Ethyl 2,3-butadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14369-81-4
Record name Ethyl 2,3-butadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-Butadienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-butadienoate
Reactant of Route 2
Ethyl 2,3-butadienoate
Reactant of Route 3
Ethyl 2,3-butadienoate
Reactant of Route 4
Ethyl 2,3-butadienoate

Q & A

Q1: What is the molecular formula and weight of ethyl 2,3-butadienoate?

A1: this compound has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.

Q2: How does this compound participate in phosphine-catalyzed reactions?

A2: this compound acts as an electrophile in phosphine-catalyzed reactions. For instance, it readily undergoes [3 + 2] cycloaddition with electron-deficient olefins like exo-methylenecycles in the presence of triphenylphosphine, leading to the formation of spirocycles. [, ]

Q3: What is unique about this compound's reactivity in phosphine-catalyzed reactions with azomethine imines?

A3: this compound showcases remarkable versatility in its reactions with azomethine imines under phosphine catalysis. Depending on the allenoate structure, it can participate in [3+2], [3+3], [4+3], and even [3+2+3] annulations. This allows for the synthesis of a diverse range of dinitrogen-fused heterocycles, showcasing the broad utility of this allene in phosphine catalysis. []

Q4: Can you provide an example of an unexpected regioselectivity observed with this compound in gold catalysis?

A4: In the presence of a gold(I) silyl complex like (Ph3P)Au-SiPh3, this compound undergoes insertion with the terminal, non-activated C=C double bond instead of the expected internal one. This unusual selectivity stems from a subsequent isomerization involving a gold/silicon exchange process. []

Q5: How does the choice of Lewis base catalyst influence the reaction outcome with this compound?

A5: The choice of Lewis base catalyst significantly influences the regio- and stereoselectivity of reactions involving this compound. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) promotes [4+2] cycloadditions with 3-acyl-2H-chromen-ones, yielding dihydropyran-fused chromen-2-ones. In contrast, using tributylphosphine (Bu3P) as the catalyst favors [3+2] cycloadditions, producing cyclopenten-fused chromen-2-ones. []

Q6: How does this compound react with aldehydes?

A6: this compound reacts with aldehydes in the presence of bases like DABCO to yield 3-hydroxy-2-vinylidenealkanoates. The reaction proceeds through an aldol condensation mechanism. [, ]

Q7: What is the role of butyllithium in reactions involving this compound and aldehydes?

A7: Butyllithium can act as a base in reactions with this compound and aldehydes. It promotes the formation of 3-hydroxy-2-vinylidenealkanoates at low temperatures and can be used in a one-pot synthesis of enyne compounds. []

Q8: Can this compound be used in multicomponent reactions?

A8: Yes, this compound participates in catalyst-free multicomponent cycloadditions with isocyanides and isatylidene malononitriles. This reaction affords spirocyclic oxindoles with high regioselectivity and can even be expanded to a four-component reaction by incorporating water, demonstrating its versatility in complex molecule synthesis. []

Q9: Are there palladium-catalyzed reactions utilizing this compound?

A9: Yes, palladium catalysis enables a regioselective bisfunctionalization of this compound. This three-component coupling with boronic acids and aldehydes yields α,β-unsaturated δ-lactones with high chemo-, regio-, and diastereoselectivity. []

Q10: How does the steric bulk of the ester group in allenoates affect the regioselectivity in phosphine-catalyzed [3+2] cycloadditions?

A10: Increasing the steric bulk of the ester group in allenoates significantly improves the regioselectivity of phosphine-catalyzed [3+2] cycloadditions with active exo-methylenecycles. For example, switching from this compound to its tert-butyl ester enhances the reaction's regioselectivity, highlighting the importance of steric factors in these transformations. [, ]

Q11: How do structural modifications of flavonoids with this compound affect their anticancer activity?

A11: Introducing this compound to flavonoids via C(sp2)-O bond formation and alkenylation can significantly impact their anticancer properties. Specifically, substitutions at the 7-position of flavonoids enhance cytotoxicity in several cancer cell lines, suggesting a structure-activity relationship. []

Q12: What computational methods help understand the reaction mechanisms involving this compound?

A12: Density Functional Theory (DFT) calculations provide valuable insights into the mechanisms of reactions involving this compound. For example, DFT studies were employed to elucidate the regioselective nature of the [3+2] cyclization reaction between 2-arylidene-1,3-indandiones and this compound catalyzed by triphenylphosphine. []

Q13: How does ruthenium(0) complex interact with this compound in a stoichiometric reaction?

A13: In a stoichiometric reaction, a ruthenium(0) complex containing both a 1,3-diene and this compound undergoes a selective C-C bond formation. This reaction highlights the ability of the ruthenium(0) complex to distinguish between different π planes and prostereogenic faces of the reacting molecules, showcasing its potential in stereoselective synthesis. []

Q14: Can this compound be used in the synthesis of cyclobutylideneacetic esters?

A14: Yes, aluminum chloride promotes a [2+2] cycloaddition reaction between this compound and olefins, providing a route to synthesize cyclobutylideneacetic esters. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.